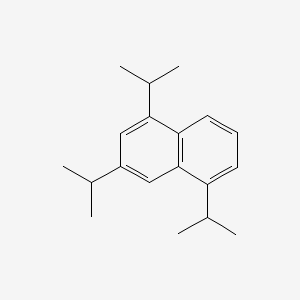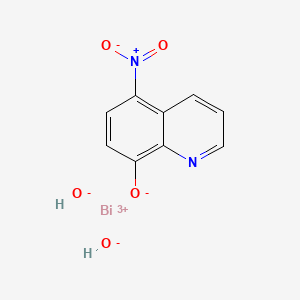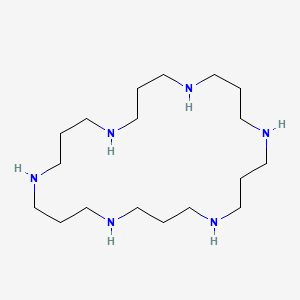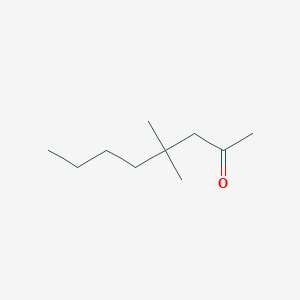
Octamethylcyclotetrasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octamethylcyclotetrasilane is an organosilicon compound with the chemical formula Si4Me8, where Me represents a methyl group (CH3). It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the cyclotetrasilane family, which consists of a ring structure with alternating silicon and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octamethylcyclotetrasilane can be synthesized through the reaction of dimethyldichlorosilane with a Grignard reagent, such as methylmagnesium chloride, in the presence of a catalyst. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through distillation to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced by the hydrolysis of dimethyldichlorosilane, followed by the condensation of the resulting silanol intermediates. This process involves the use of a strong base, such as potassium hydroxide (KOH), to catalyze the reaction and promote the formation of the cyclic silane structure .
Analyse Des Réactions Chimiques
Types of Reactions
Octamethylcyclotetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the silicon-carbon bonds, which are susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or ozone (O3) under mild conditions to form silanols and siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silanes with lower oxidation states.
Substitution: Substitution reactions involve the replacement of methyl groups with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkylating agents
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted silanes, which have diverse applications in the chemical industry .
Applications De Recherche Scientifique
Octamethylcyclotetrasilane has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of octamethylcyclotetrasilane involves its ability to form stable silicon-carbon bonds, which contribute to its chemical reactivity and versatility. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used. For example, in oxidation reactions, this compound can form silanols and siloxanes through the cleavage of silicon-carbon bonds and the incorporation of oxygen atoms .
Comparaison Avec Des Composés Similaires
Octamethylcyclotetrasilane can be compared with other similar compounds, such as:
Disiloxane: A simpler organosilicon compound with two silicon atoms.
Tetramethylsilane: A smaller silane with four methyl groups attached to a single silicon atom.
Dimethyl ether: An ether with two methyl groups attached to an oxygen atom.
Bis(trimethylsilyl)amine: An organosilicon compound with two trimethylsilyl groups attached to a nitrogen atom
Compared to these compounds, this compound is unique due to its cyclic structure and higher molecular weight, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
38041-04-2 |
|---|---|
Formule moléculaire |
C8H24Si4 |
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octamethyltetrasiletane |
InChI |
InChI=1S/C8H24Si4/c1-9(2)10(3,4)12(7,8)11(9,5)6/h1-8H3 |
Clé InChI |
NJECQESCCSENHG-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1([Si]([Si]([Si]1(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)

![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)








